molecular formula C6H7O4- B12579560 2-(Ethoxycarbonyl)prop-2-enoate CAS No. 201225-41-4

2-(Ethoxycarbonyl)prop-2-enoate

Cat. No.: B12579560
CAS No.: 201225-41-4
M. Wt: 143.12 g/mol
InChI Key: UTZMNZXHLBRTCJ-UHFFFAOYSA-M
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Description

2-(Ethoxycarbonyl)prop-2-enoate is an organic compound with the molecular formula C6H8O4. It is an ester derivative of acrylic acid and is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethoxycarbonyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where acrylic acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)prop-2-enoate undergoes various chemical reactions, including:

    Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.

    Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and ethanol.

Common Reagents and Conditions:

    Michael Addition: Typically involves nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Polymerization: Initiated by free radicals generated from initiators like azobisisobutyronitrile (AIBN) under thermal conditions.

    Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.

Major Products Formed:

    Michael Addition: Produces β-substituted esters.

    Polymerization: Results in poly(this compound).

    Hydrolysis: Yields acrylic acid and ethanol.

Scientific Research Applications

2-(Ethoxycarbonyl)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.

    Biology: Employed in the modification of biomolecules through Michael addition reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)prop-2-enoate in chemical reactions involves the activation of the double bond and the ester group. In Michael addition reactions, the double bond acts as an electrophile, reacting with nucleophiles to form β-substituted products. In polymerization, the double bond undergoes free radical initiation, leading to the formation of polymer chains.

Comparison with Similar Compounds

    Methyl acrylate: Another ester derivative of acrylic acid with a similar reactivity profile.

    Ethyl methacrylate: Contains an additional methyl group on the α-carbon, leading to different polymerization properties.

    Butyl acrylate: Has a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness: 2-(Ethoxycarbonyl)prop-2-enoate is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ester group provides versatility in chemical modifications, while the double bond allows for polymerization and addition reactions.

Properties

CAS No.

201225-41-4

Molecular Formula

C6H7O4-

Molecular Weight

143.12 g/mol

IUPAC Name

2-ethoxycarbonylprop-2-enoate

InChI

InChI=1S/C6H8O4/c1-3-10-6(9)4(2)5(7)8/h2-3H2,1H3,(H,7,8)/p-1

InChI Key

UTZMNZXHLBRTCJ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=C)C(=O)[O-]

Origin of Product

United States

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